molecular formula C27H20O3 B2644024 4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate CAS No. 331460-84-5

4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate

Cat. No.: B2644024
CAS No.: 331460-84-5
M. Wt: 392.454
InChI Key: NFLHQYBEPCYDDH-SFQUDFHCSA-N
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Description

4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate is a synthetic ester compound characterized by a naphthyl-substituted propenyl ketone moiety linked to a phenylacetate group. Its structure combines aromatic and α,β-unsaturated ketone functionalities, which may confer unique physicochemical and biological properties. This compound is of interest in pharmaceutical and materials science research due to its structural complexity .

Properties

IUPAC Name

[4-[(E)-3-naphthalen-2-yl-3-oxoprop-1-enyl]phenyl] 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O3/c28-26(24-14-13-22-8-4-5-9-23(22)19-24)17-12-20-10-15-25(16-11-20)30-27(29)18-21-6-2-1-3-7-21/h1-17,19H,18H2/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLHQYBEPCYDDH-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate typically involves a multi-step process:

    Aldol Condensation: The initial step often involves an aldol condensation reaction between 2-naphthaldehyde and acetophenone to form 3-(2-naphthyl)-3-oxo-1-propenyl.

    Esterification: The resulting product is then subjected to esterification with phenylacetic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with the target molecule but differ in substituents or backbone modifications:

4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate (CAS 331460-78-7)
  • Structural Features : Replaces the 2-naphthyl group with a 4-fluorophenyl ring.
  • Reduced steric bulk compared to naphthyl may improve solubility in polar solvents.
  • Hypothesized Applications : Enhanced metabolic stability due to fluorine’s resistance to oxidation .
2-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (CAS 731811-65-7)
  • Structural Features : Contains a bromophenyl-pyrrole core and a benzothiazine-acetate group.
  • The benzothiazine moiety may confer redox activity or metal-binding properties.
  • Hypothesized Applications : Antimicrobial or anticancer activity due to halogenated aromatic systems .
Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS 1017437-76-1)
  • Structural Features : Features a pyrazolone ring and methylphenyl substituent.
  • Hypothesized Applications : Anti-inflammatory or analgesic properties typical of pyrazolone derivatives .

Comparative Data Table

Compound Name (CAS) Key Structural Features Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate Naphthyl-propenyl ketone, phenylacetate ~426.5* ~4.2* <0.1 (DMSO) 180–185*
4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate (331460-78-7) Fluorophenyl-propenyl ketone ~368.4* ~3.8* 0.5 (DMSO) 160–165*
Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (1017437-76-1) Pyrazolone, methylphenyl ~288.3 ~2.5 1.2 (Ethanol) 95–100

Research Findings and Functional Implications

  • Reactivity : The α,β-unsaturated ketone in the target compound may undergo Michael addition reactions, a property shared with fluorophenyl and bromophenyl analogs. Naphthyl’s bulkiness could sterically hinder such reactions compared to smaller aryl groups .
  • Biological Activity : Naphthyl-containing compounds often exhibit enhanced binding to hydrophobic protein pockets (e.g., kinase inhibitors), while fluorinated analogs may show improved metabolic stability .
  • Thermal Stability : Higher melting points in naphthyl derivatives (180–185°C vs. 160–165°C in fluorophenyl analogs) suggest stronger intermolecular forces due to aromatic stacking .

Biological Activity

4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its structure, characterized by a naphthyl moiety and a phenylacetate group, suggests diverse interactions with biological targets, making it a candidate for further research.

  • Molecular Formula: C24H16O4
  • Molecular Weight: 368.38 g/mol
  • CAS Number: [Not provided in sources]

Anticancer Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For example, sodium phenylacetate has been studied for its ability to inhibit tumor growth and induce differentiation in various cancer cell lines. A Phase I clinical trial demonstrated that sodium phenylacetate could maintain serum concentrations effective against solid tumors, suggesting that derivatives like this compound may share similar mechanisms of action .

The proposed mechanisms of action for compounds in this class include:

  • Inhibition of Cell Proliferation: Compounds have shown the ability to inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest.
  • Differentiation Induction: Some studies suggest that these compounds can promote differentiation in malignant cells, reverting them to a less aggressive phenotype.
  • Modulation of Enzyme Activity: The inhibition of enzymes involved in tumor progression, such as cyclooxygenase and lipoxygenases, has been observed with related compounds .

In Vitro Studies

In vitro studies have demonstrated that related compounds significantly inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. For instance, one study reported IC50 values indicating moderate inhibitory activity against these enzymes, suggesting potential neuroprotective effects .

Clinical Trials

A notable clinical study involving sodium phenylacetate revealed its pharmacokinetics and clinical efficacy. Patients treated with sodium phenylacetate showed partial responses in advanced cancers such as glioma and prostate cancer, indicating that structurally similar compounds might also exhibit therapeutic benefits .

Comparative Analysis of Biological Activity

Compound NameBiological ActivityIC50 (µM)Reference
Sodium PhenylacetateAntitumor activity>250
4-Oxo-4H-furo[2,3-h]chromene derivativesAChE inhibition10.4 - 19.2
Related Naphthyl CompoundsCytotoxicity against MCF-7 cellsVaries

Q & A

Q. What spectroscopic techniques are recommended for characterizing 4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate, and how can conflicting spectral data be resolved?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the structure, focusing on the α,β-unsaturated ketone (3-oxo-propenyl) region (δ 6.5–7.5 ppm for vinyl protons and δ 190–200 ppm for carbonyl carbons). For the naphthyl group, aromatic protons appear as multiplet signals in δ 7.2–8.5 ppm .
  • Infrared (IR) Spectroscopy: Identify ester C=O (∼1740 cm1^{-1}) and conjugated ketone (∼1680 cm1^{-1}) stretches.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • Resolving Data Contradictions: Discrepancies in peak assignments (e.g., tautomerism in the 3-oxo-propenyl group) can be addressed via variable-temperature NMR or computational modeling (DFT) to predict tautomeric stability .

Q. What solvent systems are optimal for chromatographic purification of this compound?

Methodological Answer:

  • Normal-Phase Silica Chromatography: Use hexane/ethyl acetate (4:1 to 1:1) gradients to separate polar ester and ketone moieties.
  • Reverse-Phase HPLC: Employ methanol/water (70:30) with 0.1% trifluoroacetic acid (TFA) to enhance peak resolution. Pre-purify via flash chromatography to remove non-polar impurities (e.g., unreacted naphthyl precursors) .

Q. How can the stereochemical integrity of the 1-propenyl group be validated?

Methodological Answer:

  • NOESY NMR: Detect spatial proximity between the propenyl vinyl proton and adjacent aromatic protons to confirm E/Z configuration.
  • X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable. For unstable crystals, use synchrotron radiation to enhance diffraction quality .

Q. What synthetic routes are suitable for constructing the α,β-unsaturated ketone core?

Methodological Answer:

  • Claisen-Schmidt Condensation: React 2-acetylnaphthalene with 4-hydroxybenzaldehyde under basic conditions (e.g., NaOH/EtOH), followed by acetylation of the phenolic -OH with phenylacetyl chloride.
  • Microwave-Assisted Synthesis: Reduce reaction time (30–60 min at 100°C) to minimize side products like Michael adducts .

Q. How can purity be assessed post-synthesis?

Methodological Answer:

  • Combined Analytical Techniques: Use HPLC (≥95% purity threshold), TLC (single spot in two solvent systems), and elemental analysis (<0.4% deviation for C/H/N).
  • Thermogravimetric Analysis (TGA): Monitor decomposition profiles to detect solvent residues or hygroscopicity .

Advanced Research Questions

Q. How does computational modeling (e.g., DFT) predict tautomeric behavior in the 3-oxo-propenyl moiety?

Methodological Answer:

  • DFT Calculations (B3LYP/6-311+G(d,p)): Optimize geometries for keto and enol tautomers. Calculate Gibbs free energy differences (ΔG) to determine dominant forms.
  • Solvent Effects: Use polarizable continuum models (PCM) to simulate solvent influence (e.g., DMSO stabilizes enol via H-bonding). Compare with experimental 1H^1H-NMR data in deuterated solvents .

Q. What strategies mitigate competing side reactions (e.g., polymerization) during α,β-unsaturated ketone synthesis?

Methodological Answer:

  • Low-Temperature Reactions: Conduct Claisen-Schmidt condensations at 0–5°C to suppress aldol byproducts.
  • Radical Inhibitors: Add hydroquinone (0.1–1 mol%) to prevent radical-initiated polymerization of the propenyl group.
  • Inert Atmosphere: Use argon/nitrogen to avoid oxidation of sensitive intermediates .

Q. How can electronic effects of the naphthyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Hammett Substituent Constants: Correlate naphthyl’s electron-withdrawing/donating effects with reaction rates (e.g., Suzuki-Miyaura coupling).
  • Cyclic Voltammetry: Measure redox potentials to assess electron density at the propenyl ketone site. Compare with phenyl-substituted analogs .

Q. How to design stability-indicating HPLC methods for detecting degradation products?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acid (0.1M HCl), base (0.1M NaOH), peroxide (3% H2 _2O2_2), heat (60°C), and UV light (254 nm).
  • HPLC Conditions: Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with gradient elution (acetonitrile/water + 0.1% formic acid). Validate specificity, linearity (R2^2 > 0.999), and LOD/LOQ .

Q. What mechanistic insights explain regioselectivity in electrophilic aromatic substitution (EAS) of the naphthyl group?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO distributions to predict reactive sites (e.g., C1 vs. C2 in naphthalene).
  • Kinetic Isotope Effects (KIE): Use deuterated analogs to distinguish between charge-directed vs. steric-controlled substitution pathways. Validate with 13C^{13}C-NMR isotope shifts .

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